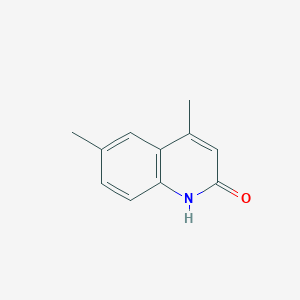

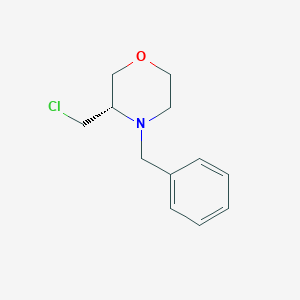

(S)-4-Benzyl-3-(chloromethyl)morpholine

Overview

Description

“(S)-4-Benzyl-3-(chloromethyl)morpholine” is a derivative of morpholine . Morpholine is a six-membered aliphatic heterocyclic compound with the molecular formula NH(CH2CH2)2O . It contains both nitrogen and oxygen atoms .

Synthesis Analysis

Morpholines are synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The morpholine motif attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . The morpholine heterocycle contains both nitrogen and oxygen atoms .Chemical Reactions Analysis

Morpholines are synthesized from 1,2-amino alcohols and related compounds . Iron(III) catalyzes a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol .Physical And Chemical Properties Analysis

Morpholine is a colorless water-absorbing oily liquid and it smells ammonia . It is soluble in water and methanol, ethanol, benzene, acetone, ether, ethylene glycol and other commonly used solvents .Scientific Research Applications

- Ion Chromatography : The compound’s chloromethyl group could be exploited for selective derivatization in ion chromatography methods .

- Plasmodium falciparum Inhibition : Analog 6k, a morpholine derivative, has demonstrated antiplasmodial activity . Researchers might investigate similar properties for (S)-4-Benzyl-3-(chloromethyl)morpholine.

Analytical Chemistry

Pharmacology and Bioactivity

Mechanism of Action

Target of Action

Morpholine derivatives have been reported to exhibit antibacterial activity, suggesting potential targets within bacterial cells

Mode of Action

Morpholine-modified ruthenium-based agents have been shown to destroy bacterial membranes and induce reactive oxygen species (ros) production in bacteria . This suggests that (S)-4-Benzyl-3-(chloromethyl)morpholine may interact with its targets in a similar manner, leading to bacterial cell death.

Biochemical Pathways

Morpholine derivatives have been associated with the disruption of bacterial cell membranes and induction of ros production . These processes can affect various biochemical pathways within the bacterial cell, leading to cell death.

Result of Action

The result of the action of (S)-4-Benzyl-3-(chloromethyl)morpholine is likely the death of bacterial cells. This is inferred from studies on morpholine-modified ruthenium-based agents, which have shown strong antibacterial activity, particularly against Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-4-Benzyl-3-(chloromethyl)morpholine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets

Safety and Hazards

Future Directions

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are used in research tools for reverse genetics by knocking down gene function . They are also in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases .

properties

IUPAC Name |

(3S)-4-benzyl-3-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRCVCNYPADFER-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650631 | |

| Record name | (3S)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917572-28-2 | |

| Record name | (3S)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)